N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
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Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that features a benzodioxole moiety, a thienopyrimidine core, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Thienopyrimidine Core: This involves the condensation of thiophene derivatives with appropriate amines and carbonyl compounds under acidic or basic conditions.
Coupling Reactions: The benzodioxole and thienopyrimidine intermediates are then coupled using reagents such as coupling agents (e.g., EDC, DCC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thienopyrimidine core.
Reduction: Reduction reactions can occur at the carbonyl group in the acetamide moiety.
Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photovoltaics.
Biological Studies: It can be used as a probe to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The benzodioxole moiety may interact with aromatic amino acids in proteins, while the thienopyrimidine core can bind to nucleic acid bases. These interactions can modulate enzyme activity or gene expression, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen Bromide: Another quaternary ammonium compound used as a disinfectant.
Bis(2-ethylhexyl) terephthalate: A plasticizer used in the production of flexible plastics.
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is unique due to its combination of a benzodioxole moiety and a thienopyrimidine core, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications, unlike the more specialized roles of the similar compounds listed above.
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C23H19N3O4S2, with a molecular weight of approximately 465.5 g/mol. Its structural features include:
- Benzodioxole moiety : A fused bicyclic structure that may enhance bioactivity.
- Thienopyrimidine core : Known for various pharmacological activities.
- Sulfanylacetamide linkage : Potentially involved in enzyme inhibition mechanisms.
Preliminary studies indicate that this compound may exert its biological effects through:
- Enzyme Inhibition : The compound likely interacts with specific enzymes or receptors, modulating their activity. For instance, it may inhibit enzymes involved in metabolic pathways or signal transduction.
- Receptor Modulation : It may affect receptor activity related to neurotransmission or inflammation.
Antimicrobial Activity
Research has demonstrated that similar thienopyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds with structural similarities to N-(2H-benzodioxol) have shown efficacy against various bacterial and fungal pathogens.
Study | Compound | Activity | Reference |
---|---|---|---|
1 | Thienopyrimidine Derivative | Antibacterial against Xanthomonas axonopodis | |
2 | Benzodioxole Derivative | Antifungal against Alternaria solani |
Anticancer Potential
Several studies suggest that thienopyrimidine derivatives possess anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis. The mechanism often involves the modulation of cell cycle regulators and apoptotic pathways.
Case Studies
-
Case Study on Anticancer Activity :
- A derivative structurally related to N-(2H-benzodioxol) was evaluated for its anticancer effects on human cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations.
- The study highlighted the compound's ability to induce G1 phase arrest in the cell cycle.
-
Case Study on Antimicrobial Efficacy :
- A comparative analysis of various thienopyrimidine derivatives demonstrated that modifications in the benzodioxole moiety significantly enhanced antimicrobial activity against resistant strains of bacteria.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of N-(2H-benzodioxol). Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups on the thienopyrimidine core enhances potency.
- Linkage Variations : Alterations in the sulfanylacetamide linkage can lead to variations in bioactivity and selectivity towards specific targets.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c1-2-21-17(23)16-12(5-6-26-16)20-18(21)27-9-15(22)19-8-11-3-4-13-14(7-11)25-10-24-13/h3-7H,2,8-10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUYPCWFQWLGKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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